

4-(2-Propynyloxy)aniline CAS number 26557-78-8 properties

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Compound of Interest

Compound Name: 4-(2-Propynyloxy)aniline

Cat. No.: B1590583

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An In-Depth Technical Guide to **4-(2-Propynyloxy)aniline** (CAS 26557-78-8): Properties, Synthesis, and Applications in Advanced Chemical Synthesis

Introduction

4-(2-Propynyloxy)aniline, also known as 4-(propargyloxy)aniline, is a bifunctional organic compound that has emerged as a highly versatile building block for researchers, particularly in the fields of medicinal chemistry, polymer science, and materials development. Its structure uniquely combines an aniline core—a prevalent pharmacophore and a reactive nucleophile—with a terminal alkyne provided by a propargyl ether group. This dual functionality makes it an invaluable intermediate, especially for its ability to readily participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".^[1]

This guide serves as a technical resource for scientists and drug development professionals, offering a comprehensive overview of the core properties, synthesis, reactivity, and applications of **4-(2-propynyloxy)aniline**. The content moves beyond simple data recitation to explain the causality behind experimental choices, providing a framework for its effective use in the laboratory.

Physicochemical and Spectroscopic Profile

The fundamental properties of **4-(2-propynyloxy)aniline** are summarized below. It typically presents as a solid ranging in color from white to yellow or brown, and it is noted to be sensitive to both heat and air, necessitating proper storage conditions.^{[2][3]}

Property	Value	Reference(s)
CAS Number	26557-78-8	[1] [3] [4]
Synonyms	4-(Propargyloxy)aniline, 4-Aminophenyl propargyl ether	[5]
Molecular Formula	C ₉ H ₉ NO	[1] [4]
Molecular Weight	147.18 g/mol	[1] [3] [4]
Appearance	White to yellow/brown crystalline powder or solid	[1] [4]
Melting Point	52 - 56 °C	[1] [4]
Boiling Point	95 °C @ 10 mmHg	[1] [4]
Purity	Typically ≥98% (GC)	[3] [4]
Storage Conditions	2 - 8 °C, Inert atmosphere, Keep in dark place	[4]

Predicted Spectroscopic Features

While publicly available, fully assigned experimental spectra are scarce, the structure of **4-(2-propynyloxy)aniline** allows for a confident prediction of its key spectroscopic features. These predictions should be used as a guide and confirmed with experimental data for any synthesized or procured sample.

- ¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:
 - Aromatic Protons: A characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring, likely appearing as two distinct doublets between δ 6.6-6.9 ppm.
 - Amine Protons (-NH₂): A broad singlet, typically around δ 3.5-4.0 ppm. The chemical shift can vary with concentration and solvent.
 - Methylene Protons (-O-CH₂-): A doublet around δ 4.6 ppm, coupled to the acetylenic proton (⁴J coupling, "long-range").

- Acetylenic Proton (-C≡C-H): A triplet around δ 2.5 ppm, coupled to the methylene protons.
- ^{13}C NMR (Carbon NMR): The spectrum should display signals corresponding to all nine carbon atoms:
 - Aromatic Carbons: Four distinct signals in the aromatic region (δ 115-152 ppm). Two will be quaternary (C-N and C-O) and two will be CH carbons.
 - Acetylenic Carbons: Two signals, one for the terminal CH (δ ~75 ppm) and one for the internal quaternary carbon (δ ~78 ppm).
 - Methylene Carbon (-O-CH₂-): A single signal around δ 56 ppm.
- IR (Infrared) Spectroscopy: Key vibrational bands should include:
 - N-H Stretch: A pair of medium-to-strong bands in the 3350-3450 cm^{-1} region, characteristic of a primary amine.
 - C≡C-H Stretch: A sharp, strong band around 3300 cm^{-1} , indicating the terminal alkyne proton.
 - C≡C Stretch: A weak but sharp band in the 2100-2150 cm^{-1} region.
 - C-O Ether Stretch: A strong band in the 1220-1250 cm^{-1} region for the aryl ether linkage.

Protocol 1: Standard Procedure for Analytical Sample Preparation

This protocol outlines the general steps for preparing a sample of **4-(2-propynyloxy)aniline** for routine analysis.

- For NMR Spectroscopy:
 - Accurately weigh 5-10 mg of the solid compound.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.

- If solubility is an issue, gentle warming or sonication may be applied. Ensure the sample is fully dissolved before analysis.
- For quantitative NMR (qNMR), an internal standard of known purity and weight must be added.
- For IR Spectroscopy:
 - Solid (ATR): Place a small amount of the solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and acquire the spectrum. This is the most common and straightforward method.
 - Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- For Mass Spectrometry (MS):
 - Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - Further dilute this stock solution to a final concentration of ~1-10 µg/mL for direct infusion analysis via techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Synthesis and Purification

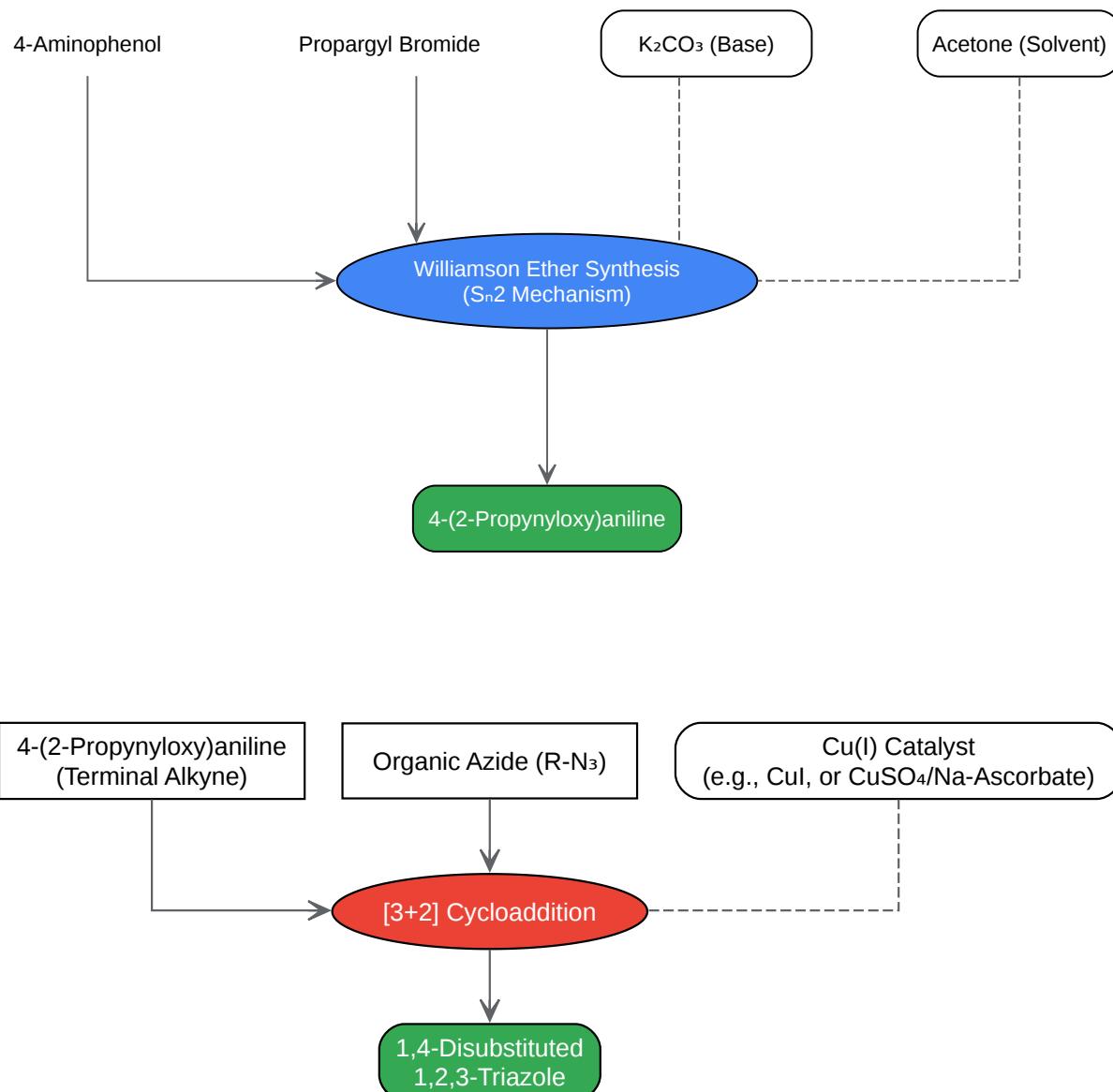
The most direct and widely adopted method for synthesizing **4-(2-propynyloxy)aniline** is the Williamson ether synthesis. This classic S_N2 reaction involves the nucleophilic attack of the phenoxide, generated from 4-aminophenol, on an electrophilic propargyl halide.[6][7]

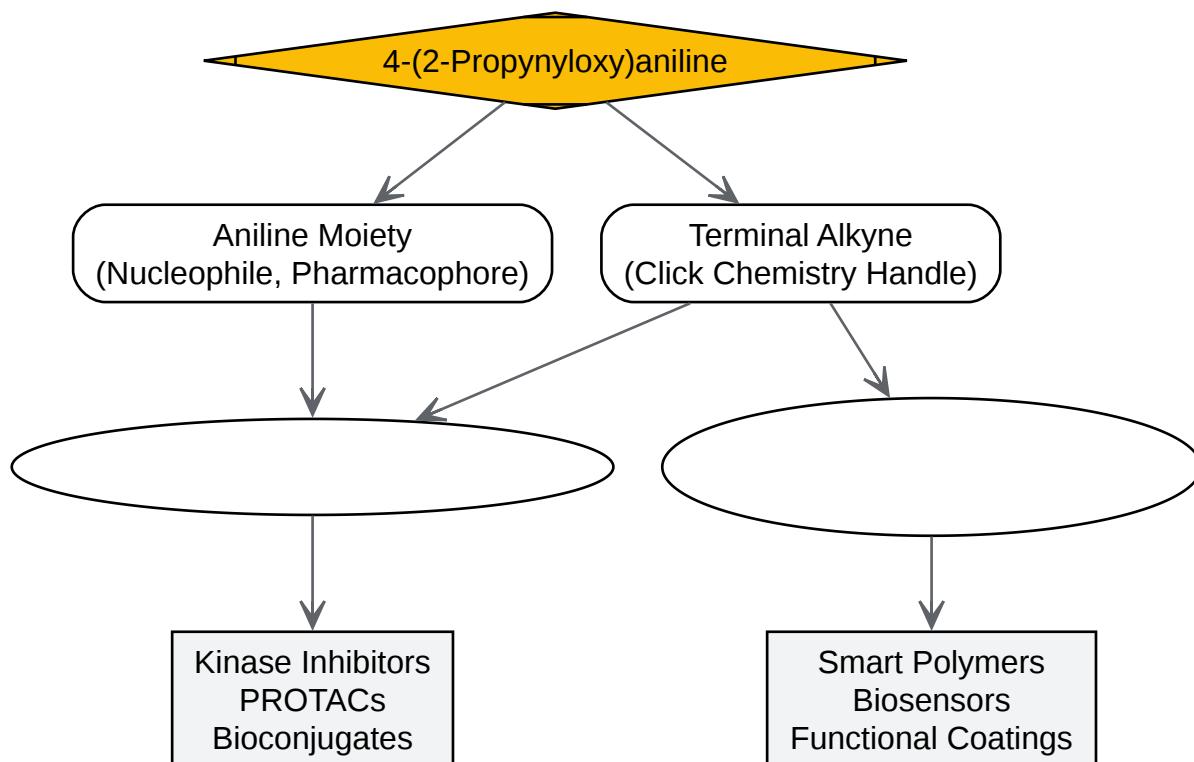
Reaction Rationale

The choice of reagents is critical for maximizing yield and minimizing side reactions.

- Starting Materials: 4-Aminophenol serves as the phenolic precursor, and propargyl bromide is a common and effective electrophile.[2]

- **Base:** A mild inorganic base such as potassium carbonate (K_2CO_3) is preferred over strong bases like sodium hydride (NaH).^[2] This is because K_2CO_3 is sufficiently basic to deprotonate the more acidic phenolic hydroxyl group without significantly deprotonating or promoting side reactions with the less acidic aniline nitrogen.
- **Solvent:** A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide, thereby facilitating the S_N2 mechanism.^{[2][8]}



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